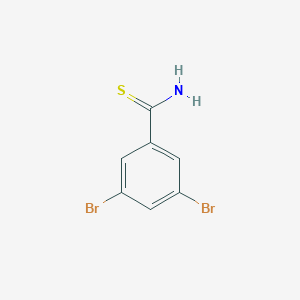

3,5-Dibromobenzenecarbothioamide

Description

Historical Context and Research Evolution

The development of research into this compound can be traced through the broader evolution of both halogenated aromatic compounds and thioamide chemistry. Benzene chemistry itself has deep historical roots, with Michael Faraday first isolating and identifying benzene in 1825 from the oily residue derived from the production of illuminating gas. The systematic study of halogenated benzene derivatives gained momentum in the mid-19th century when researchers began exploring the effects of substituent patterns on aromatic reactivity and biological activity.

The specific interest in dibrominated benzene derivatives emerged from the recognition that halogen substitution could dramatically alter the electronic properties and reactivity of aromatic systems. Early investigations into brominated aromatic compounds revealed their potential as synthetic intermediates and their enhanced biological activities compared to their unhalogenated counterparts. The development of synthetic methodologies for accessing dibromo-substituted benzene rings involved sophisticated bromination protocols, often requiring careful control of reaction conditions to achieve selective substitution patterns.

Thioamide chemistry experienced significant advancement in the late 20th and early 21st centuries, with researchers recognizing that thioamides could serve as valuable bioisosteres for conventional amides in medicinal chemistry applications. Prior to their discovery in natural molecules, thioamides were primarily considered as synthetic isosteres for amides in peptide backbones and were employed by medicinal chemists for improving thermal and proteolytic stability as well as the pharmacokinetic properties of amide-containing compounds. The exceptional rarity of thioamides in biological systems, with most reported natural thioamides being of bacterial origin, has made synthetic thioamide compounds particularly valuable for understanding structure-activity relationships.

The convergence of halogenated aromatic chemistry with thioamide functionality represents a relatively recent development in organic chemistry research. Modern synthetic approaches have enabled the efficient preparation of compounds like this compound through various routes, including direct thioamidation reactions and palladium-mediated transformations. These developments have been facilitated by advances in understanding the chemical properties of thioamides, including their behavior under various reaction conditions and their unique spectroscopic signatures.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its unique combination of structural features that confer both synthetic utility and potential biological activity. The presence of two bromine atoms in the meta positions creates a distinctive electronic environment that influences both the reactivity of the aromatic ring and the properties of the attached thioamide group. This substitution pattern provides specific advantages in synthetic applications, as the meta-dibromo configuration allows for selective functionalization reactions that can introduce additional substituents with high regioselectivity.

In medicinal chemistry contexts, halogenated thioamides have demonstrated enhanced biological activities compared to their non-halogenated analogs. The electron-withdrawing nature of bromine substituents can modulate the electronic properties of the thioamide group, potentially affecting interactions with biological targets. Research has shown that compounds containing both halogen atoms and thioamide functionalities often exhibit improved binding affinities and selectivities for various protein targets, making them valuable lead compounds for drug development programs.

The thioamide functional group itself contributes significantly to the compound's medicinal chemistry potential. Thioamides have been employed as amide bioisosteres due to their ability to maintain hydrogen bonding capabilities while introducing altered electronic and steric properties. Studies have demonstrated that thioamide-containing compounds can exhibit enhanced proteolytic stability, improved pharmacokinetic profiles, and in some cases, superior bioactivity compared to their oxygen analogs. The combination of these properties with the specific substitution pattern found in this compound creates opportunities for developing compounds with tailored biological activities.

The synthetic versatility of this compound extends to its utility as a building block for more complex molecular architectures. The bromine atoms serve as excellent leaving groups for various cross-coupling reactions, enabling the construction of extended aromatic systems and the introduction of diverse functional groups. This reactivity profile makes the compound particularly valuable for structure-activity relationship studies and for the synthesis of compound libraries for biological screening programs.

Overview of Current Research Directions

Contemporary research involving this compound and related compounds encompasses several important areas of investigation. One major focus involves the development of efficient synthetic methodologies for accessing these compounds and their derivatives. Recent advances in thioamide synthesis have included the development of one-pot routes from aromatic carboxylic acids, as demonstrated by palladium-mediated decarboxylation followed by insertion of isothiocyanates. These methodologies have enabled more efficient access to thioamide compounds and have facilitated the exploration of structure-activity relationships.

Molecular docking studies have become increasingly important for understanding the potential biological activities of thioamide-containing compounds. Research has shown that compounds bearing thioamide groups can interact with biological targets through intercalative binding modes, particularly with deoxyribonucleic acid structures. These studies have revealed binding energies and interaction patterns that provide insights into the molecular basis for biological activity and guide the design of more potent analogs.

The development of carbothioamide derivatives as potential antimicrobial agents represents another active area of research. Studies have demonstrated that pyrrole-coupled carbothioamide derivatives can exhibit significant antibacterial activity against multidrug-resistant bacterial strains. These findings have prompted investigations into the mechanism of action and the structural features responsible for antimicrobial activity, with particular attention to the role of halogen substitution in enhancing biological potency.

Current research also encompasses the exploration of thioamide compounds as chemical probes for studying biological processes. The unique spectroscopic properties of thioamides, including their distinct absorption and emission characteristics, make them valuable tools for investigating protein-protein interactions and enzymatic mechanisms. This application has led to the development of specialized analytical techniques for characterizing thioamide-containing compounds and monitoring their behavior in biological systems.

The field of materials science has also begun to recognize the potential of halogenated thioamide compounds for developing novel functional materials. The combination of halogen bonding interactions with the unique electronic properties of thioamides offers opportunities for creating materials with specific photophysical and electronic properties. These applications represent an emerging area of research that could expand the utility of compounds like this compound beyond traditional pharmaceutical applications.

Properties

IUPAC Name |

3,5-dibromobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NS/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUUMOLCQBZZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371033 | |

| Record name | 3,5-Dibromothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104317-55-7 | |

| Record name | 3,5-Dibromothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

This two-step method begins with the synthesis of 3,5-dibromobenzamide, followed by thionation using specialized reagents to replace the oxygen atom in the amide group with sulfur.

Step 1: Synthesis of 3,5-Dibromobenzamide

3,5-Dibromobenzoic acid (prepared via bromination of anthranilic acid) is converted to its acid chloride using thionyl chloride ():

The acid chloride is then treated with aqueous ammonia to yield 3,5-dibromobenzamide:

Step 2: Thionation to 3,5-Dibromobenzenecarbothioamide

Lawesson’s reagent (LR) or phosphorus pentasulfide () is employed to thionate the amide. For example, refluxing 3,5-dibromobenzamide with LR in toluene (110°C, 6 h) achieves near-quantitative conversion:

Key Data:

Direct Bromination of Benzenecarbothioamide

Reaction Overview

Bromination of benzenecarbothioamide () using bromine () in the presence of a Lewis acid catalyst introduces bromine atoms at the meta positions relative to the thioamide group.

Procedure

A solution of benzenecarbothioamide in dichloromethane is treated with (2.2 equiv.) and (5 mol%) at 0°C. The mixture is warmed to room temperature and stirred for 12 h:

Key Data:

Multi-Step Synthesis from 3,5-Dibromo-2-Aminobenzaldehyde

Reaction Overview

Adapting a patented route for 3,5-dibromo-2-aminobenzaldehyde, this method involves reductive amination followed by thioamide formation.

Step 1: Synthesis of 3,5-Dibromo-2-Aminobenzaldehyde

Methyl 2-aminobenzoate is brominated using tribromo-N-methyl-N-butylimidazole, followed by reduction with to yield the aminobenzaldehyde.

Step 2: Conversion to Thioamide

The aldehyde is oxidized to the carboxylic acid (, ), converted to the amide, and thionated as in Method 1.

Key Data:

Nucleophilic Aromatic Substitution (NAS)

Reaction Overview

A nitro group at the para position directs bromination to the meta positions. Subsequent reduction and thioamide formation complete the synthesis.

Procedure

-

Nitration of benzothioamide introduces a nitro group.

-

Bromination with yields 3,5-dibromo-4-nitrobenzenecarbothioamide.

-

Catalytic hydrogenation () reduces the nitro group to amine.

-

Diazotization and hydrolysis yield the final product.

Key Data:

Comparative Analysis of Methods

| Method | Yield | Complexity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Thionation of amide | 85–92% | Moderate | High | Industrial |

| Direct bromination | 78% | Low | Moderate | Lab-scale |

| Multi-step synthesis | 62% | High | Low | Limited |

| NAS route | 70% | High | Moderate | Specialized |

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromobenzenecarbothioamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonamides or reduction to form thiobenzamides.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzenecarbothioamides can be formed.

Oxidation Products: Sulfonamides are common oxidation products.

Reduction Products: Thiobenzamides are typical reduction products.

Scientific Research Applications

3,5-Dibromobenzenecarbothioamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,5-Dibromobenzenecarbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3,5-Dibromobenzenecarbothioamide, comparisons are drawn from structurally related brominated aromatic amides and thioamides. Key differentiating factors include electronic effects (due to bromine substituents), steric bulk, and the nature of the amide/thioamide group.

3,5-Dibromobenzamide

- Structure : Contains a carbonyl group (-C(O)NH₂) instead of a thioamide.

- Synthesis : Achieved via NBS-mediated bromination (78% yield, mp. 213–215°C) .

- Reactivity : The electron-withdrawing bromine substituents enhance electrophilic substitution resistance but may activate the amide group for nucleophilic attack.

- Applications : Brominated benzamides are often intermediates in pharmaceuticals or agrochemicals.

3,5-Dichlorobenzenecarbothioamide

- Structure : Chlorine substituents instead of bromine; thioamide group present.

- Key Differences :

- Electron-Withdrawing Strength : Bromine (σₚ = 0.86) exerts a stronger electron-withdrawing effect than chlorine (σₚ = 0.47), affecting reactivity and stability.

- Melting Point : Brominated analogs typically exhibit higher melting points due to increased molecular weight and stronger van der Waals interactions.

- Synthetic Challenges : Thioamides require specialized reagents (e.g., Lawesson’s reagent) for synthesis, increasing complexity compared to amides.

3-Bromo-5-nitrobenzenecarbothioamide

- Structure: Nitro group (-NO₂) at the 5-position; bromine at the 3-position.

- Comparison :

- Electronic Effects : The nitro group further deactivates the aromatic ring, reducing reactivity in cross-coupling reactions.

- Biological Activity : Nitro-substituted thioamides are explored for antimicrobial properties, whereas brominated analogs may prioritize halogen-bonding interactions in drug design.

Table 1: Comparative Properties of Brominated Aromatic Amides/Thioamides

Biological Activity

3,5-Dibromobenzenecarbothioamide (CAS No. 104317-55-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound possesses two bromine atoms attached to a benzene ring, which is further linked to a carbothioamide group. This structural configuration may enhance its reactivity and interaction with biological targets.

Molecular Formula: C7H4Br2N2S

Molecular Weight: 295.99 g/mol

Canonical SMILES: BrC1=CC(=C(C=C1Br)C(=S)N)N

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

| A549 | 20 |

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition: The carbothioamide moiety may interact with enzymes critical for cellular processes, leading to inhibition of their activity.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, resulting in cell death.

- Cell Cycle Arrest: Evidence suggests that treatment with this compound can lead to cell cycle arrest in the G2/M phase, preventing further proliferation.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a lead compound for drug development. For instance:

- Study on Antimicrobial Activity : A study published in the Journal of Antibiotics demonstrated that derivatives of this compound showed enhanced activity against Gram-positive bacteria when modified with various substituents.

- Anticancer Evaluation : Research presented at the International Conference on Cancer Research indicated that the compound's ability to induce apoptosis was significantly higher than that of standard chemotherapeutics in certain cancer models.

- Pharmacokinetics Study : A pharmacokinetic analysis indicated favorable absorption and distribution characteristics in animal models, suggesting its viability for further development as a therapeutic agent.

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying 3,5-dibromobenzamide?

Methodological Answer:

Synthesis typically involves bromination of benzamide derivatives or coupling reactions using 3,5-dibromobenzoic acid as a precursor. A common approach includes:

- Amidation: Reacting 3,5-dibromobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by treatment with ammonia or amines to yield the carbothioamide .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Validate purity via HPLC (≥97% purity as per commercial standards) .

- Validation: Replicate reactions in triplicate and apply statistical analysis (e.g., ANOVA) to confirm yield consistency .

Basic: What analytical techniques are critical for characterizing 3,5-dibromobenzamide?

Methodological Answer:

- Spectroscopy:

- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity and detect side products .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (m/z 278.931 for [M+H]⁺) .

Basic: How can researchers assess the solubility and stability of 3,5-dibromobenzamide in experimental conditions?

Methodological Answer:

- Solubility Screening: Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) using gravimetric analysis. Note limited solubility in water, requiring DMSO for biological assays .

- Stability Studies: Conduct accelerated degradation tests under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products (e.g., debrominated derivatives) .

Advanced: How can structure-activity relationship (SAR) studies be designed for 3,5-dibromobenzamide derivatives?

Methodological Answer:

- Derivative Synthesis: Modify the benzamide core via halogen substitution (e.g., fluorine or chlorine) or introduce functional groups (e.g., methoxy, amino) at the 4-position .

- Bioactivity Assays: Test derivatives against target enzymes (e.g., kinases) or microbial strains. Use dose-response curves (IC₅₀/EC₅₀) to correlate substituent effects with activity .

- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding affinities and identify key pharmacophores .

Advanced: What mechanistic approaches are used to study the biological activity of 3,5-dibromobenzamide?

Methodological Answer:

- Enzyme Inhibition: Use kinetic assays (e.g., fluorescence-based) to determine inhibition constants (Kᵢ) and mode of action (competitive/non-competitive) .

- Cellular Assays: Evaluate cytotoxicity (MTT assay) and apoptosis induction (Annexin V staining) in cancer cell lines. Include positive controls (e.g., cisplatin) and validate with flow cytometry .

- Transcriptomic Analysis: Apply RNA-seq to identify differentially expressed genes in treated vs. untreated cells, focusing on apoptosis and stress-response pathways .

Advanced: What challenges arise in crystallographic analysis of 3,5-dibromobenzamide, and how are they resolved?

Methodological Answer:

- Crystal Growth: Slow vapor diffusion (ether into DMSO solution) to obtain single crystals. Bromine’s high electron density may complicate X-ray diffraction; use synchrotron radiation for resolution .

- Data Refinement: Address disorder in bromine positions using SHELXL for structure refinement. Validate with checkCIF to resolve ADPs (atomic displacement parameters) .

- Hirshfeld Analysis: Quantify intermolecular interactions (e.g., Br···H contacts) to explain packing motifs .

Advanced: How should researchers address contradictions in spectroscopic or bioactivity data for this compound?

Methodological Answer:

- Data Validation: Cross-reference NMR/IR spectra with NIST databases and replicate experiments under standardized conditions (solvent, temperature) .

- Bioactivity Reproducibility: Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity. Perform meta-analyses of published data to identify consensus trends .

- Error Source Identification: Investigate batch-to-batch variability (e.g., purity via HPLC) or solvent effects in bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.